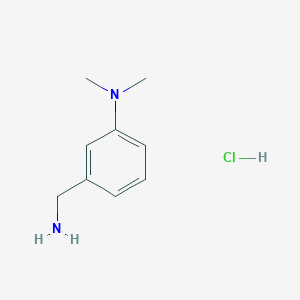

3-(氨基甲基)-N,N-二甲基苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amines are organic compounds and a type of functional group that contain a basic nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents such as alkyl or aryl groups . Depending on the number of substituents attached to the nitrogen atom, amines can be classified as primary, secondary, or tertiary .

Synthesis Analysis

Amines can be synthesized through various methods. One common method is the Mannich reaction, which is a one-step method for introducing an aminoalkyl moiety by electrophilic substitution . This reaction is often used for drug design and for the synthesis of pharmacologically important molecules .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a coordinate bond. The nitrogen atom in amines is sp3 hybridized, and the geometry around the nitrogen atom is trigonal pyramidal .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can react with strong acids to form ammonium salts . They can also undergo the Hofmann elimination reaction, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt. This salt then undergoes elimination to give an alkene on heating with a base .

Physical And Chemical Properties Analysis

Amines are generally colorless. They can be gases, liquids, or solids at room temperature, depending on their molar mass. Amines have a characteristic unpleasant “fishy” odor. They are less dense than water and are soluble in organic solvents .

科学研究应用

Drug Delivery Systems

- Details : Researchers have developed phenylboronic acid-functionalized nanoparticles for targeted drug delivery. These nanoparticles exploit the boron atom’s affinity for specific cellular receptors, enhancing drug delivery efficiency .

Photoacoustic Imaging

- Details : Researchers have used photoacoustic signals based on phenylboronate-linked RGD-dextran/purpurin 18 conjugates to visualize intracellular changes. AMPBH contributes to the design of imaging agents for biomedical applications .

Proteasome Inhibitors

作用机制

Target of Action

The primary target of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb, playing a crucial role in the survival and proliferation of this bacterium .

Mode of Action

The compound interacts with Mtb LeuRS, inhibiting its function . It shows potent inhibition of Mtb LeuRS with an IC50 value of 0.20 μM . This interaction leads to the disruption of protein synthesis in Mtb, thereby inhibiting the growth and survival of the bacterium .

Biochemical Pathways

The inhibition of Mtb LeuRS affects the protein synthesis pathway in Mtb . This disruption in protein synthesis can lead to the death of the bacterium, as proteins are essential for various cellular functions, including cell structure, function, and regulation .

Pharmacokinetics

It is highly selective for the Mtb LeuRS enzyme, indicating a potential for targeted action with minimal off-target effects .

Result of Action

The result of the compound’s action is the inhibition of Mtb growth and survival . By targeting and inhibiting Mtb LeuRS, the compound disrupts protein synthesis, leading to the death of the bacterium .

安全和危害

未来方向

The study and application of amines and their derivatives continue to be a significant area of research in organic chemistry and pharmacology. They are key building blocks in the synthesis of a wide range of pharmaceuticals and are the subject of ongoing research to develop new drugs and therapies .

属性

IUPAC Name |

3-(aminomethyl)-N,N-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLPAKMAIZFDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)

![4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2481242.png)

![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)

![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)